5-Bromo-2,3-dichlorophenol

Vue d'ensemble

Description

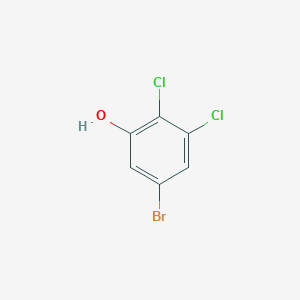

5-Bromo-2,3-dichlorophenol is an organohalogen compound with the molecular formula C6H3BrCl2O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichlorophenol typically involves the halogenation of phenol. One common method is the electrophilic aromatic substitution reaction, where phenol reacts with bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to control the reaction rate and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of bromine and chlorine to phenol under optimized conditions to achieve the desired substitution pattern .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to less halogenated phenols.

Substitution: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Applications De Recherche Scientifique

Scientific Research Applications

2.1 Analytical Chemistry

5-Bromo-2,3-dichlorophenol serves as a standard reference compound in analytical chemistry for the development of methods to detect and quantify phenols in environmental samples. It is particularly useful in gas chromatography (GC) methodologies where derivatization techniques are employed to enhance detection sensitivity .

| Method | Application | Reference |

|---|---|---|

| GC/FID | Analysis of phenolic compounds in environmental samples | |

| Derivatization | Enhances detection sensitivity of underivatized phenols |

2.2 Environmental Science

This compound is utilized in studies assessing the toxicity and environmental impact of chlorinated phenols. Its behavior in aquatic systems is analyzed to understand its persistence and bioaccumulation potential .

Case Study: Environmental Impact Assessment

A study evaluated the degradation pathways of this compound in wastewater treatment processes, highlighting its resistance to biodegradation and potential accumulation in aquatic ecosystems .

Pharmaceutical Applications

This compound is investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to act as a precursor in the synthesis of various bioactive compounds.

| Compound | Use | Reference |

|---|---|---|

| Antimicrobial agents | Precursor for developing new antibiotics | |

| Anti-inflammatory drugs | Intermediate for synthesizing therapeutic agents |

Industrial Applications

4.1 Agrochemicals

The compound is also explored for use in agrochemical formulations due to its fungicidal properties. It has been tested as a potential agent against various plant pathogens.

4.2 Dyes and Pigments

In the dye industry, this compound can be used as a dye precursor, contributing to the development of chlorinated dyes that exhibit enhanced stability and colorfastness.

Safety and Environmental Considerations

Due to its halogenated nature, this compound poses certain environmental risks. It is classified under hazardous substances due to its potential toxicity to aquatic life and humans upon exposure.

Toxicity Profile:

- Acute toxicity: Harmful if swallowed

- Skin irritation potential

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3-dichlorophenol involves its interaction with biological molecules. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and proteins critical for cellular functions .

Comparaison Avec Des Composés Similaires

2,3-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-chlorophenol: Contains one less chlorine atom, affecting its chemical properties and reactivity.

2,4,6-Trichlorophenol: Has three chlorine atoms, making it more hydrophobic and less soluble in water

Uniqueness: 5-Bromo-2,3-dichlorophenol’s unique combination of bromine and chlorine atoms provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies .

Activité Biologique

5-Bromo-2,3-dichlorophenol (BDC) is a halogenated phenolic compound with a molecular formula of C6H3BrCl2O and a molecular weight of approximately 241.9 g/mol. This compound has garnered attention due to its notable biological activities , particularly in the fields of antimicrobial and herbicidal applications. This article explores its biological mechanisms, toxicity profiles, and relevant case studies.

This compound is characterized by the presence of bromine and chlorine substituents on a phenolic ring, which enhance its reactivity. The compound appears as a white to light yellow solid and is soluble in organic solvents such as dichloromethane and ethanol.

The mechanism of action for BDC involves its interaction with biological molecules, particularly enzymes. It can inhibit enzyme activity by binding to the active sites or interacting with essential cofactors. Notably, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. A study demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Herbicidal Effects

BDC has also been evaluated for its herbicidal properties. Its structural similarity to other halogenated phenols correlates with herbicidal activity, making it a candidate for agricultural applications.

Toxicity Profiles

Understanding the toxicity of BDC is critical for assessing its safety in various applications. The following table summarizes key findings from toxicity studies related to chlorinated phenols:

The data indicate that while BDC has beneficial biological properties, it also poses risks depending on exposure levels and duration.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology examined the efficacy of BDC against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.

- Environmental Impact : Research conducted by the Environmental Protection Agency (EPA) assessed the environmental persistence of BDC. It was found to have moderate bioaccumulation potential, raising concerns about its long-term effects on aquatic ecosystems .

- Occupational Exposure : A report on workers exposed to chlorophenols indicated that prolonged exposure to compounds like BDC could lead to serious health issues such as liver dysfunction and respiratory problems .

Propriétés

IUPAC Name |

5-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAKFKYMZGLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.